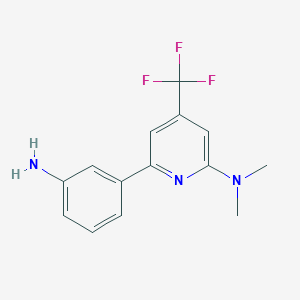

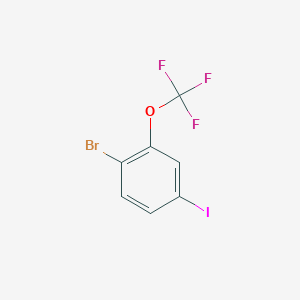

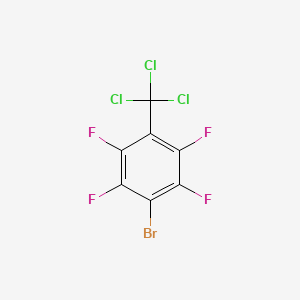

![molecular formula C14H15N3O3 B1376214 Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate CAS No. 1353501-69-5](/img/structure/B1376214.png)

Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate” is a chemical compound with the linear formula C14H13O3N3 . It is a solid form . This compound is part of a collection of unique chemicals provided to early discovery researchers .

Synthesis Analysis

The synthesis of related compounds has been described in the literature . A combinatorial approach was conducted towards a library of molecules . The structure-activity relationships were deduced and structural requirements for biological activity obtained .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(O)C1=C(C(N(CC2=CC=CC=C2)CC3)=O)N3C=N1 . The InChI representation is 1S/C14H13N3O3/c18-13-12-11(14(19)20)15-9-17(12)7-6-16(13)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,19,20) .

Physical And Chemical Properties Analysis

This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

- Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate is synthesized from 4-imidazole carboxyaldehyde and 2-benzyl aminoethanol. The synthesis involves reductive amination, chlorination, and cyclization, achieving an overall yield of 53% (Teng Da-wei, 2012).

Chemical Reactions and Derivatives

- This compound has been used in the Castagnoli–Cushman reaction to produce 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylates. This reaction represents the first instance of using pyrazole-fused cyclic anhydrides in this manner (E. Moreau, D. Dar'in, M. Krasavin, 2018).

Pharmacological Significance

- Although direct pharmacological applications are not the focus of this query, it's noteworthy that derivatives of imidazo[1,2-a]pyrazine, a close relative, have been explored for their potential in pharmacology, such as antiinflammatory and antiallergic activities (E. Abignente et al., 1992), (A. Nohara et al., 1985).

Catalytic and Green Chemistry Applications

- The compound's derivatives have been synthesized using environmentally friendly methods, such as DABCO-catalyzed multi-component domino reactions in water, highlighting its relevance in green chemistry (R. Mohebat et al., 2017).

Advanced Materials and Molecular Docking

- Some studies focus on its use in advanced materials, such as the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions, which could have implications in material science (E. Budzisz et al., 2004). Additionally, molecular docking studies of related compounds suggest potential in drug design and discovery (Farhat Ibraheem et al., 2020).

Safety and Hazards

properties

IUPAC Name |

benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-13-15-8-12-9-16(6-7-17(12)13)14(19)20-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVBRZZILVMGIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CNC2=O)CN1C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

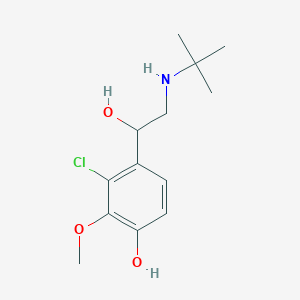

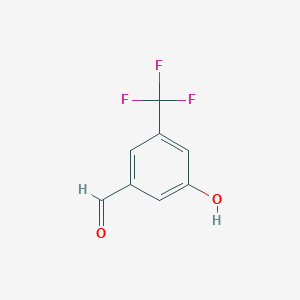

![[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine](/img/structure/B1376132.png)

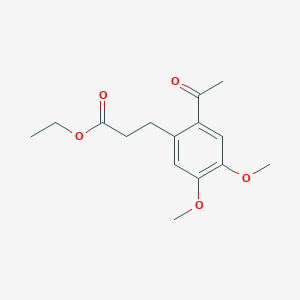

![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1376139.png)

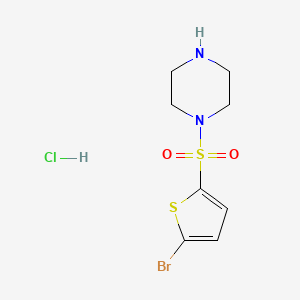

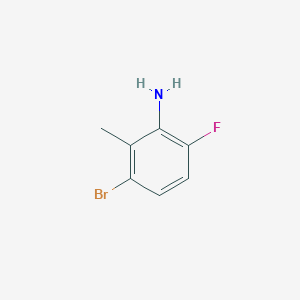

![3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B1376154.png)